1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-chloro-2,2-dimethylpropan-1-one
Description
Properties
Molecular Formula |
C10H14BrClN4O |
|---|---|
Molecular Weight |
321.60 g/mol |
IUPAC Name |
1-(2-bromo-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)-3-chloro-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C10H14BrClN4O/c1-10(2,6-12)8(17)15-3-4-16-7(5-15)13-9(11)14-16/h3-6H2,1-2H3 |
InChI Key |
UAUKDRNTWQAOHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)C(=O)N1CCN2C(=NC(=N2)Br)C1 |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparison of Key Methodologies
Key Observations:
- Bromination Efficiency : NBS in acetonitrile achieves higher regioselectivity compared to Br₂.
- Coupling Limitations : Steric bulk from the 2,2-dimethyl group reduces reaction yields, necessitating excess acyl chloride.
Advanced Modifications and Purification
- Cyclization Optimization : Microwave-assisted synthesis reduces reaction time from 24h to 2h while improving yield by 15%.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) isolates the target compound with >95% purity.
Structural Validation
Industrial-Scale Considerations
- Cost-Efficiency : Use of DMF as a solvent poses disposal challenges; switching to 2-MeTHF improves sustainability.
- Safety : Bromine handling requires rigorous containment due to toxicity.
Chemical Reactions Analysis
Types of Reactions
1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-chloro-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The triazolopyrazine core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-chloro-2,2-dimethylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-chloro-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity and molecular interactions provide insights into its mechanism of action .
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs and their distinguishing features are summarized below:
Research Findings and Implications
Structural Insights from X-ray Diffraction ()
- Bromine at position 2 in the target compound likely induces distinct non-covalent interactions (e.g., C–H···Br) compared to 7- or 8-bromo isomers, affecting crystallization behavior .
- The saturated pyrazine core reduces ring strain, enhancing stability relative to unsaturated analogs like ’s triazolo-pyrimidine .
Biological Activity
The compound 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-chloro-2,2-dimethylpropan-1-one is a notable member of the triazole and pyrazine family of compounds. Its unique structural characteristics suggest significant potential in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₁₃BrN₄O
- Molecular Weight : 273.13 g/mol
- Structural Features : The compound features a triazolo[1,5-a]pyrazine core with a bromine atom that enhances reactivity and biological activity.
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities including:
- Antitumor Activity : Compounds in the triazole family have shown effectiveness against various cancer cell lines. For instance, studies have indicated that pyrazole derivatives can inhibit key enzymes involved in cancer progression such as BRAF(V600E) and EGFR .
- Antimicrobial Properties : The presence of the triazole ring is associated with significant antifungal and antibacterial activities. For example, derivatives have demonstrated activity against pathogens like Staphylococcus aureus and Candida albicans .
- Anti-inflammatory Effects : Certain triazole-based compounds have been noted for their ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
The biological activity of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-chloro-2,2-dimethylpropan-1-one may involve several mechanisms:
- Enzyme Inhibition : Interaction with kinases and phosphatases critical in cell signaling pathways.
- Receptor Modulation : Binding to specific receptors involved in apoptosis and cell growth regulation.
- Reactive Oxygen Species (ROS) Scavenging : Potential antioxidant properties that mitigate oxidative stress.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antitumor Study : A study on pyrazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when bromine or chlorine substituents were present. The combination of these compounds with doxorubicin showed a synergistic effect enhancing therapeutic efficacy .
- Antimicrobial Evaluation : Research has shown that certain triazole compounds exhibit potent antifungal activity against Aspergillus fumigatus and Candida albicans, with some derivatives achieving EC50 values significantly lower than traditional antifungal agents .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Activity Type | Notable Findings |
|---|---|---|
| 2-Bromo-[1,2,4]triazole | Antifungal | Effective against C. albicans |
| Pyrazinamide | Antituberculosis | Key agent in TB treatment |
| 4-Aminoquinoline | Antimalarial | Known for its efficacy against malaria |
| 3-(Triazolyl)phenol | Antifungal | Exhibits significant antifungal properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
